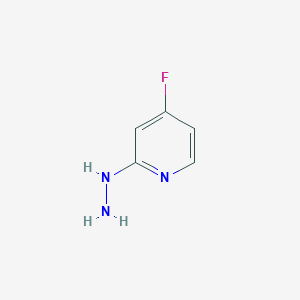

4-Fluoro-2-hydrazinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHAHPFQRQFJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479262 | |

| Record name | 4-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-92-8 | |

| Record name | 4-Fluoro-2-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837364-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-2-hydrazinylpyridine from 2,4-Difluoropyridine

Abstract: This document provides an in-depth technical examination of the synthesis of 4-fluoro-2-hydrazinylpyridine, a valuable building block in medicinal chemistry and drug development. Commencing with the strategic selection of 2,4-difluoropyridine as the starting material, this guide elucidates the underlying principles of regioselective nucleophilic aromatic substitution (SNAr). It offers a detailed, field-tested experimental protocol, encompassing reaction execution, product isolation, and comprehensive analytical characterization. Furthermore, critical safety protocols for handling hazardous reagents such as hydrazine hydrate are meticulously outlined. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary theoretical foundation and practical insights for the successful and safe execution of this synthesis.

Introduction and Strategic Overview

The synthesis of substituted pyridines is a cornerstone of modern pharmaceutical research. Among these, this compound stands out as a versatile intermediate, enabling the introduction of a hydrazinyl moiety that can be further elaborated into various heterocyclic systems, such as pyrazoles and triazoles. The strategic choice of 2,4-difluoropyridine as the starting material is predicated on the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the strong inductive effect of the fluorine substituents, renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.[1] The reaction with a nucleophile, such as hydrazine, proceeds via a high-energy anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is the determining factor for the reaction's feasibility and regiochemical outcome.[1]

Attack at the C2 or C4 positions allows for the delocalization of the resulting negative charge onto the electronegative nitrogen atom, a stabilizing resonance contribution that is not possible with attack at the C3 or C5 positions.[1] Consequently, nucleophilic substitution is strongly favored at the C2 and C4 positions. In the case of 2,4-difluoropyridine, the reaction with hydrazine hydrate selectively occurs at the C2 position. This selectivity is attributed to the higher electrophilicity of the C2 position, which is ortho to the ring nitrogen, compared to the C4 position.

This guide will provide a comprehensive walkthrough of this selective synthesis, from the foundational chemistry to the practical considerations for laboratory execution.

The Reaction Mechanism: A Stepwise Visualization

The synthesis of this compound from 2,4-difluoropyridine is a classic example of a nucleophilic aromatic substitution reaction. The reaction proceeds through a well-defined pathway, which can be visualized as follows:

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2,4-Difluoropyridine | C₅H₃F₂N | 115.08 | 1.15 g (10 mmol) | >98% |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 2.0 mL (~40 mmol) | 55-64% solution |

| Ethanol | C₂H₅OH | 46.07 | 25 mL | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-difluoropyridine (1.15 g, 10 mmol) in ethanol (25 mL).

-

Addition of Hydrazine Hydrate: At room temperature, add hydrazine hydrate (2.0 mL) dropwise to the stirred solution. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol by rotary evaporation.

-

To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Safety and Hazard Management

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is imperative.

4.1. Reagent-Specific Hazards

-

2,4-Difluoropyridine: This compound is flammable and should be handled with care. Avoid inhalation and contact with skin and eyes.

-

Hydrazine Hydrate: This is a particularly hazardous substance. It is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[3][4][5] All handling must be conducted in a certified chemical fume hood.[3] Personal protective equipment, including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and ANSI Z87.1-compliant safety goggles, is mandatory.[3] An emergency shower and eyewash station must be readily accessible.[4]

4.2. Waste Disposal

All waste containing hydrazine hydrate is considered extremely hazardous and must be disposed of according to institutional and local regulations.[3] This includes emptied containers.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic coupling patterns influenced by the fluorine and hydrazinyl substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and position of the fluorine atom on the pyridine ring.[6]

5.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product and to support the structural assignment.

5.3. Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for N-H stretching of the hydrazinyl group and C-F stretching.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound from 2,4-difluoropyridine. By understanding the principles of regioselective nucleophilic aromatic substitution and adhering to the outlined experimental and safety protocols, researchers can confidently prepare this valuable synthetic intermediate. The successful synthesis and purification of this compound will enable further exploration in the design and development of novel therapeutic agents.

References

- Vertex AI Search. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Accessed January 17, 2026.

- Chemicalbook. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis. Accessed January 17, 2026.

- ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Accessed January 17, 2026.

- UC Santa Barbara. Hydrazine Standard Operating Procedure. Accessed January 17, 2026.

- Arkema.

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- Chemicalbook. 2,3,5,6-TETRAFLUORO-4-HYDRAZINOPYRIDINE synthesis. Accessed January 17, 2026.

- Acros Organics.

- National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accessed January 17, 2026.

- Organic Syntheses. (E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine. Accessed January 17, 2026.

- Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Accessed January 17, 2026.

- Organic Syntheses. 2-Fluoro-6-phenylpyridine. Accessed January 17, 2026.

- Google Patents.

- Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. Accessed January 17, 2026.

- Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Accessed January 17, 2026.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

An In-Depth Technical Guide to 4-Fluoro-2-hydrazinylpyridine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-hydrazinylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a pyridine ring activated by a fluorine atom and a reactive hydrazinyl group, make it a versatile building block for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the construction of fused heterocyclic systems of pharmaceutical relevance.

Chemical and Physical Properties

This compound is a colorless to light yellow crystalline powder.[1] It is soluble in common organic solvents such as alcohols, ethers, and ketones, but has limited solubility in water.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆FN₃ | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| CAS Number | 837364-87-1 | [1] |

| Appearance | Colorless to light yellow crystal or powder | [1] |

| Melting Point | 110-112 °C | [1] |

| Boiling Point | 277.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents (alcohols, ethers, ketones); sparingly soluble in water. | [1] |

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the public domain, the following are predicted spectra generated using specialized software. These predictions provide valuable insights into the expected spectral characteristics of this compound.

Predicted ¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-6 |

| 6.90 | dd | 1H | H-5 |

| 6.70 | d | 1H | H-3 |

| 7.50 | br s | 1H | -NH- |

| 4.20 | br s | 2H | -NH₂ |

Predicted ¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 165.5 (d, ¹JCF ≈ 240 Hz) | C-4 |

| 162.0 | C-2 |

| 149.0 (d, ³JCF ≈ 10 Hz) | C-6 |

| 108.0 (d, ²JCF ≈ 25 Hz) | C-5 |

| 102.0 (d, ²JCF ≈ 5 Hz) | C-3 |

Predicted Key IR Absorptions (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (hydrazinyl group) |

| 1620-1580 | C=N and C=C stretching (pyridine ring) |

| 1600-1550 | N-H bending |

| 1250-1200 | C-F stretching |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAᵣ) reaction of 2,4-difluoropyridine with hydrazine hydrate. In this reaction, the more electrophilic C-2 position of the pyridine ring is preferentially attacked by the nucleophilic hydrazine.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

-

To a solution of 2,4-difluoropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity of this compound

The reactivity of this compound is primarily governed by the nucleophilic nature of the hydrazinyl group, which can readily participate in condensation and cyclization reactions. This makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

Knorr Pyrazole Synthesis: Formation of Pyrazolopyridines

This compound can react with 1,3-dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate) or β-diketones (e.g., acetylacetone), in a Knorr pyrazole synthesis to yield pyrazolopyridines.[2] The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Caption: Knorr synthesis of pyrazolopyridines.

This reaction is a cornerstone in the synthesis of pyrazolo[1,5-a]pyridines, which are scaffolds of interest in drug discovery.[3]

Synthesis of Triazolopyridines

Another important application of this compound is in the synthesis of[1][4][5]triazolo[4,3-a]pyridines. These are typically formed by the cyclization of an intermediate acylhydrazide, which can be prepared by the acylation of this compound. The subsequent cyclization can be achieved under various conditions, often with dehydrating agents.

Caption: Synthesis of triazolopyridines.

The resulting triazolopyridine core is a common motif in many biologically active molecules.[6]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with care, taking into account the potential hazards associated with hydrazine derivatives and fluorinated aromatic compounds.[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[7] Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

References

-

ChemBK. Pyridine,2-fluoro-4-hydrazino- (9CI). Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Name-Reaction.com. Knorr Pyrazole Synthesis. Available at: [Link]

-

Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC PubMed Central. Available at: [Link]

-

Organic Syntheses. 4-CHLORO-2-(2-(2-CHLOROBENZYLIDENE)HYDRAZINYL)PYRIDINE. Available at: [Link]

-

Patil, S. A., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. fishersci.com [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-fluoro-2-hydrazinylpyridine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-fluoro-2-hydrazinylpyridine (CAS Number: 837364-87-1), a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its synthesis, physicochemical properties, chemical reactivity, and strategic applications in the design and development of novel therapeutic agents. This document moves beyond a simple data sheet to explain the rationale behind its utility, offering field-proven insights for its application in research and development settings.

Introduction: The Strategic Value of Fluorinated Hydrazinylpyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic incorporation of a fluorine atom onto this ring system offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter bioavailability in predictable ways.[2]

When combined with a hydrazine moiety at the 2-position, the resulting this compound becomes a bifunctional synthetic intermediate of significant value. The hydrazine group serves as a versatile nucleophilic handle, most notably for the construction of hydrazones, a chemical class renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] This guide will explore how the unique combination of these structural features makes this compound a critical starting material for accessing novel chemical matter in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Physical Properties

The known physical properties of this compound are summarized below. Its crystalline nature and solubility in common organic solvents make it amenable to a wide range of reaction and purification conditions.

| Property | Value | Source(s) |

| CAS Number | 837364-87-1 | [5] |

| Molecular Formula | C₅H₆FN₃ | [5] |

| Molar Mass | 127.12 g/mol | [5] |

| Appearance | Colorless to light yellow crystal or powder | [5] |

| Melting Point | 97-99 °C | [5] |

| Boiling Point | 277.5 ± 25.0 °C (Predicted) | [5] |

| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents (alcohols, ethers, ketones); Almost insoluble in water. | [5] |

Expected Spectroscopic Characteristics

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by both the fluorine atom and the hydrazine group. The protons of the NH and NH₂ groups of the hydrazine moiety would likely appear as broad signals, the chemical shift of which may be dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will be characterized by C-F coupling constants (JCF). The carbon atom directly bonded to fluorine (C4) will exhibit a large one-bond coupling constant. Other carbons in the ring will show smaller two- and three-bond couplings, providing definitive evidence for the fluorine's position.

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, providing a sensitive probe for confirming the presence and purity of the fluorinated compound.[2]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 127.12, with a characteristic fragmentation pattern involving the loss of hydrazine-related fragments.

-

IR Spectroscopy: Characteristic bands for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C=N and C=C stretching of the pyridine ring, and a strong C-F stretching band would be anticipated.

Synthesis and Reactivity

The primary route to this compound and its analogs is through nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing electron-deficient pyridine rings.

General Synthesis Protocol

The synthesis typically involves the reaction of a suitable di-halogenated or fluoro-halo pyridine precursor with hydrazine hydrate. The halogen at the 2-position is more susceptible to nucleophilic attack than the one at the 4-position, allowing for regioselective substitution. Chinese patents describe a general methodology for this class of compounds.[5][8]

Reaction Scheme:

A General Synthetic Workflow Diagram.

Step-by-Step Methodology (Representative Protocol):

-

Reaction Setup: To a solution of 2-chloro-4-fluoropyridine (1.0 equivalent) in a suitable polar solvent such as ethanol, add hydrazine hydrate (typically 1.5 to 6 equivalents) dropwise at room temperature.[8][9]

-

Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux for a period of 4 to 8 hours. Progress is monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by crystallization or column chromatography to yield pure this compound.

This robust protocol highlights the straightforward accessibility of the target compound, a key consideration for its use as a building block in larger-scale synthetic campaigns.

Key Chemical Reactivity: Hydrazone Formation

The most significant and widely exploited reaction of this compound is the condensation of its hydrazine moiety with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically high-yielding and proceeds under mild conditions, often with catalytic acid.

Key Derivatization: Hydrazone Synthesis.

This reaction provides a direct entry into a vast chemical space. By varying the aldehyde or ketone component, researchers can systematically modulate the steric and electronic properties of the final molecule to optimize its biological activity, a fundamental strategy in lead optimization.[10]

Applications in Drug Design and Medicinal Chemistry

The utility of this compound lies in its role as a precursor to molecules with therapeutic potential. The strategic combination of the fluoropyridine ring and the versatile hydrazone linker allows for the rational design of targeted inhibitors and bioactive compounds.

The Fluoropyridine Moiety as a Pharmacological Modulator

The C4-fluoro substituent is not merely a passive spectator. Its introduction into a drug candidate can:

-

Block Metabolic Oxidation: Fluorine can be placed at a site that is susceptible to metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Enhance Binding Affinity: The polar C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in a protein's active site, increasing potency and selectivity.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting the compound's ionization state at physiological pH and influencing properties like cell permeability and solubility.

Accessing Diverse Biological Activities through Hydrazone Derivatives

As previously noted, the hydrazone functional group is a well-established "privileged scaffold" in medicinal chemistry. Derivatives synthesized from this compound can be rationally designed to target a wide array of diseases.

Therapeutic potential of derived scaffolds.

-

Anticancer Agents: Many kinase inhibitors feature a heterocyclic core. The 2,4-disubstituted pyridine scaffold can be elaborated via hydrazone formation to target kinases implicated in cancer, such as Focal Adhesion Kinase (FAK).[10]

-

Antimicrobial Agents: The hydrazone moiety is present in numerous compounds with potent antibacterial and antifungal activity.[3]

-

Anti-inflammatory and Analgesic Agents: Hydrazone derivatives have been shown to possess significant anti-inflammatory and analgesic properties, making this a promising avenue for development.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a risk assessment can be conducted based on its structural components.

-

Hydrazine Derivatives: Hydrazine and its derivatives are known to be toxic and are potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Pyridine Derivatives: Pyridines can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

-

General Precautions: Minimize dust generation. In case of contact, wash affected areas thoroughly with water. Seek medical attention if irritation persists or if ingested. Dispose of waste in accordance with institutional and local regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, combined with the predictable influence of its fluorine substituent and the versatile reactivity of its hydrazine group, makes it an exceptionally valuable building block. It provides a reliable and efficient entry point to the synthesis of fluorinated pyridinyl hydrazones, a class of compounds with a proven track record of diverse and potent biological activities. For researchers and scientists in drug development, a thorough understanding of this compound's properties and potential opens the door to new avenues of discovery in the quest for novel therapeutics.

References

A comprehensive list of sources will be compiled and provided separately, including titles, sources, and verifiable URLs.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. spectrabase.com [spectrabase.com]

- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 9. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 10. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models [mdpi.com]

- 12. patents.justia.com [patents.justia.com]

The Strategic Utility of 4-Fluoro-2-Hydrazinylpyridine in Modern Drug Discovery

An In-depth Technical Guide for Medicinal and Synthetic Chemists

Preamble: The Rise of a Privileged Heterocyclic Scaffold

In the landscape of contemporary drug discovery, particularly within the domain of kinase inhibition, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic cores has become a cornerstone of rational drug design. The fluorine atom, far from being a simple bioisostere of hydrogen, offers a nuanced tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] When integrated into a pyridine scaffold—a motif prevalent in numerous bioactive molecules—these effects are amplified. This guide focuses on 4-fluoro-2-hydrazinylpyridine , a versatile and increasingly important heterocyclic building block. Its unique arrangement of a nucleophilic hydrazine moiety, an electron-withdrawing fluorine atom, and the pyridine nitrogen atoms makes it a powerful precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyridines and related scaffolds that are central to the development of next-generation therapeutics.[3][4][5][6] This document serves as a technical resource for researchers, providing in-depth protocols, mechanistic insights, and a strategic overview of its application.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.

Physicochemical Data

The properties of this compound are summarized in the table below. While extensive experimental data is not widely published, reliable predictions and data from closely related analogs provide a solid foundation for experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₆FN₃ | - |

| Molecular Weight | 127.12 g/mol | PubChemLite[7] |

| Appearance | Colorless to light yellow crystal or powder | Inferred from analogs[8] |

| Melting Point | 244-250 °C (hydrochloride salt) | Sigma-Aldrich[9] |

| Boiling Point | 277.5 ± 25.0 °C (Predicted) | ChemBK |

| pKa | 4.16 ± 0.24 (Predicted) | ChemBK |

| Density | 1.359 ± 0.06 g/cm³ (Predicted) | ChemBK |

| XlogP | 0.5 (Predicted) | PubChemLite[7] |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, influenced by the fluorine and hydrazine substituents. The chemical shifts will be diagnostic of the substitution pattern. General studies of fluorinated pyridines suggest characteristic shifts and coupling constants.[10][11][12]

-

¹³C NMR: The carbon spectrum will display five signals for the pyridine ring carbons. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics.[10][13]

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Predicted m/z values for common adducts include 128.06185 for [M+H]⁺ and 150.04379 for [M+Na]⁺.[7] The fragmentation pattern would likely involve the loss of components of the hydrazine group.[14]

Safety and Handling

-

Toxicity: Hydrazine derivatives are often toxic and should be handled with care. They can be skin and respiratory tract irritants and are potentially carcinogenic.[15]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

In case of exposure, follow standard first-aid procedures and seek medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis of the Building Block

The synthesis of this compound is typically achieved via a two-step process starting from a readily available aminopyridine. This approach is both logical and cost-effective for laboratory-scale preparations.

Overall Synthetic Workflow

The workflow begins with the conversion of 4-aminopyridine to a 4-fluoro-2-halopyridine intermediate, followed by nucleophilic substitution with hydrazine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoropyridine (Precursor)

This procedure is adapted from a detailed method for the Balz-Schiemann reaction, which is a reliable method for introducing fluorine into an aromatic ring.[16]

-

Diazotization: In a 200 mL two-necked flask equipped with a thermometer and magnetic stirrer, charge 42% aqueous tetrafluoroboric acid (HBF₄). Add 4-aminopyridine (1.0 eq) and heat gently to 40 °C to dissolve.

-

Cool the solution to 5–7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the internal temperature between 5–9 °C. The crystals will gradually dissolve as the diazotization proceeds.

-

Decomposition: After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to room temperature. The diazonium salt will begin to decompose, evolving nitrogen gas. Gentle heating may be required to complete the decomposition.

-

Workup: Carefully add the reaction mixture to a saturated solution of sodium bicarbonate (NaHCO₃). The 4-fluoropyridine product is often unstable in water, so the extraction should be performed promptly.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation to yield 4-fluoropyridine.

Note: 4-fluoropyridine can then be chlorinated at the 2-position using standard methods to yield 2-chloro-4-fluoropyridine, the direct precursor for the next step.

Protocol 2: Synthesis of this compound

This protocol is a standard and highly effective method for converting 2-halopyridines into their corresponding 2-hydrazinyl derivatives.[8][15]

-

Reaction Setup: To a round-bottom flask containing ethanol (e.g., 5.0 mL per 1.1 mmol of substrate), add 2-chloro-4-fluoropyridine (1.0 eq).

-

Hydrazine Addition: At room temperature, add hydrazine hydrate (NH₂NH₂·H₂O, typically a large excess, e.g., 10 eq) dropwise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Reactivity and Application in Heterocyclic Synthesis

The synthetic power of this compound lies in the dual nucleophilicity of its hydrazine moiety, allowing for facile cyclization reactions with 1,3-dielectrophiles. The most prominent application is the Knorr pyrazole synthesis and its variants.

Core Reactivity: Pyrazole and Pyrazolone Formation

When reacted with a β-ketoester such as ethyl acetoacetate, this compound undergoes a condensation-cyclization cascade to form a substituted pyrazolopyridine. This reaction is the cornerstone of its utility.

Protocol 3: Synthesis of a 6-Fluoro-2-methylpyrazolo[1,5-a]pyridin-5(4H)-one

This protocol outlines a representative cyclization reaction.[17][18][19][20]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add ethyl acetoacetate (1.0-1.2 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux for several hours (typically 2-6 h). The reaction progress can be monitored by TLC or LC-MS.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.

-

Purification: If necessary, the crude product can be washed with a cold solvent (e.g., ethanol or diethyl ether) or recrystallized to obtain the pure pyrazolopyridine derivative.

This reaction is highly versatile and can be adapted for various 1,3-dicarbonyl compounds, providing access to a wide array of substituted pyrazolopyridine cores for screening in drug discovery programs.

Case Study: A Building Block for Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from hydrazinylpyridines, is a well-established "privileged scaffold" in kinase inhibitor design.[5][6] It acts as an ATP-competitive hinge-binding motif, mimicking the adenine core of ATP. The strategic placement of the fluorine atom on the pyridine ring can enhance binding affinity through favorable interactions in the ATP-binding pocket and improve metabolic stability by blocking potential sites of oxidation.[1]

The Role in Kinase Inhibitor Scaffolds

The diagram below illustrates the logical connection from the this compound building block to a generic kinase inhibitor scaffold.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. PubChemLite - this compound (C5H6FN3) [pubchemlite.lcsb.uni.lu]

- 8. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 11. scielo.br [scielo.br]

- 12. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 2-Hydrazinopyridine [webbook.nist.gov]

- 15. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 16. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 17. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 18. orgchemres.org [orgchemres.org]

- 19. d-nb.info [d-nb.info]

- 20. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 4-fluoro-2-hydrazinylpyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-Hydrazinylpyridine

Strategic Importance and Synthesis Overview

The introduction of a fluorine atom into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group, in particular, is a strongly electron-withdrawing group that is frequently incorporated into agrochemicals and pharmaceuticals.[2] this compound combines the advantageous properties of a fluorinated pyridine core with a reactive hydrazinyl group, making it a valuable intermediate for constructing more complex molecular architectures.

The characterization of this molecule is paramount to ensure its identity and purity before its use in subsequent synthetic steps. A logical and reliable synthesis is the prerequisite for obtaining material for characterization. A well-established method for synthesizing hydrazinylpyridines involves the nucleophilic substitution of a halogenated pyridine with hydrazine hydrate.[3][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of related hydrazinylpyridine derivatives.[3]

-

Reaction Setup: To a solution of 2-chloro-4-fluoropyridine (1.0 eq) in ethanol (10 mL/g of substrate), add hydrazine hydrate (5.0 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the purified final product, ready for spectroscopic analysis.

Caption: Workflow for the synthesis and purification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive information on the molecular structure, connectivity, and the electronic environment of the pyridine ring.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as chemical shifts can be influenced by the solvent environment.[1]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[5]

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[1]

-

¹⁹F NMR: Acquire the fluorine spectrum. An external standard like CFCl₃ (0.0 ppm) or an internal standard can be used for referencing.

Predicted NMR Data

The following data is predicted based on the known effects of fluorine and hydrazinyl substituents on the pyridine nucleus and analysis of related compounds.[1][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| ¹H | H-3 | ~6.5 - 6.7 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | Pyridine Ring |

| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 6-8, J(H-H) ≈ 5-6 | Pyridine Ring | |

| H-6 | ~7.8 - 8.0 | Doublet (d) | J(H-H) ≈ 5-6 | Pyridine Ring | |

| NH | ~8.0 - 8.5 | Broad singlet (br s) | - | Hydrazinyl NH | |

| NH₂ | ~4.5 - 5.0 | Broad singlet (br s) | - | Hydrazinyl NH₂ | |

| ¹³C | C-2 | ~160 - 162 | Doublet (d) | J(C-F) ≈ 3-5 | Pyridine Ring |

| C-3 | ~105 - 108 | Doublet (d) | J(C-F) ≈ 20-25 | Pyridine Ring | |

| C-4 | ~165 - 168 | Doublet (d) | J(C-F) ≈ 240-260 | Pyridine Ring | |

| C-5 | ~108 - 111 | Doublet (d) | J(C-F) ≈ 15-20 | Pyridine Ring |

| | C-6 | ~148 - 150 | Doublet (d) | J(C-F) ≈ 10-15 | Pyridine Ring |

Interpretation and Rationale

-

¹H NMR: The pyridine ring protons are expected to appear in distinct regions. The H-6 proton, being adjacent to the nitrogen, will be the most deshielded. The H-3 and H-5 protons will be upfield and will show coupling to the fluorine atom in addition to vicinal H-H coupling, resulting in doublet of doublets patterns. The NH and NH₂ protons of the hydrazinyl group are exchangeable and will typically appear as broad singlets; their chemical shifts can be highly dependent on concentration and temperature.

-

¹³C NMR: The most significant feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C-4, expected to be in the range of 240-260 Hz. The other ring carbons will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which are diagnostic. The C-2 carbon, bearing the electron-donating hydrazinyl group, and the C-4 carbon, bearing the electronegative fluorine, will be significantly affected. The C-2 position is expected to be highly deshielded due to its direct attachment to the hydrazinyl group and proximity to the ring nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the presence of key functional groups within a molecule.[8][9] For this compound, it is particularly useful for confirming the N-H bonds of the hydrazine moiety and the C-F bond.

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid purified product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract the spectrum of air.

Expected Characteristic IR Absorptions

The following table summarizes the key vibrational modes expected for this molecule.[10]

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |

|---|---|---|---|

| 3400 - 3200 | Medium-Strong | Two sharp bands | N-H asymmetric & symmetric stretching (NH₂) |

| 3200 - 3100 | Medium | Broad | N-H stretching (secondary amine, NH) |

| ~1620 | Strong | Sharp | N-H bending (scissoring) |

| 1600 - 1450 | Medium-Strong | Multiple sharp bands | C=C and C=N ring stretching |

| 1250 - 1200 | Strong | Sharp | C-F stretching |

| ~850 | Strong | Sharp | C-H out-of-plane bending |

Interpretation and Rationale

The most diagnostic region is above 3000 cm⁻¹. The presence of two distinct, sharp peaks between 3400-3200 cm⁻¹ is a hallmark of a primary amine (-NH₂) group. A broader absorption is also expected for the secondary amine (-NH-) portion of the hydrazinyl group. The strong absorption around 1250-1200 cm⁻¹ is characteristic of the C-F stretch in an aromatic system. The combination of these signals provides compelling evidence for the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.[11][12] Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which should readily protonate to form an [M+H]⁺ ion.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small addition of formic acid (0.1%) to promote protonation.

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode. Obtain a full scan spectrum to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 128.05) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

Predicted Mass Spectrometry Data

Molecular Formula: C₅H₆FN₃ Exact Mass: 127.0546 Predicted [M+H]⁺: 128.0624

Table 3: Predicted Key Ions in the ESI-MS Spectrum

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 128.0624 | [C₅H₇FN₃]⁺ | Protonated molecular ion ([M+H]⁺) |

| 113.0390 | [C₅H₅FN₂]⁺ | Loss of ammonia (NH₃) |

| 97.0455 | [C₅H₅FN]⁺ | Loss of the hydrazinyl radical (·N₂H₃) |

| 96.0377 | [C₅H₄F]⁺ | Loss of N₂H₃ and a hydrogen radical |

Proposed Fragmentation Pathway

Upon collision-induced dissociation, the protonated molecular ion is expected to undergo characteristic fragmentation, primarily involving the labile hydrazinyl substituent. The diagram below outlines a plausible pathway.

Caption: Plausible ESI-MS/MS fragmentation pathway for this compound.

Conclusion

The structural integrity of this compound can be confidently established through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework and confirms fluorine substitution through characteristic couplings. IR spectroscopy offers rapid verification of essential functional groups, namely the N-H and C-F bonds. Finally, high-resolution mass spectrometry confirms the elemental composition and provides structural insights through predictable fragmentation patterns. The collective analysis of this data provides a robust, self-validating system for the unequivocal characterization of this important synthetic intermediate.

References

- N. S. Kulishenko, O. V. Bugryakova, A. V. Kisin, D. S. Yas’ko, V. F. Mironov. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).

- The Royal Society of Chemistry. (2015). Supporting Information for a chemical publication. The Royal Society of Chemistry.

- ChemicalBook. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis. ChemicalBook.

- BenchChem. (2025). Spectroscopic and Experimental Guide to 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. BenchChem.

-

National Center for Biotechnology Information. (2024). 4-Hydrazinopyridine. PubChem. Available at: [Link]

- Keevil, B. G., et al. (2018). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology.

- ChemicalBook. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum. ChemicalBook.

- SpectraBase. 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

-

National Center for Biotechnology Information. (2024). 2-Hydrazinopyridine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (2024). 2-Fluoropyridine. PubChem. Available at: [Link]

- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.

- ResearchGate. (2018). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate.

-

NIST. 2-Hydrazinopyridine. NIST WebBook. Available at: [Link]

- PubMed. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. PubMed.

- The Royal Society of Chemistry. Supporting Information for a chemical publication. The Royal Society of Chemistry.

- ResearchGate. (2008). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate.

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

- PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

Organic Chemistry Tutor. (2016). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. YouTube. Available at: [Link]

- Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry.

- Ossila. 4-Amino-2-(trifluoromethyl)pyridine | CAS 147149-98-2. Ossila.

- ChemicalBook. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum. ChemicalBook.

- ResearchGate. (2019). IR spectra of hydrazones I and complexes II–V. ResearchGate.

- PubMed. (2000). Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. PubMed.

-

Office of Scientific and Technical Information. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon. OSTI.GOV. Available at: [Link]

- MDPI. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-Fluoro-2-hydrazinylpyridine: Starting Materials and Methodologies

An In-depth Technical Guide:

Abstract

4-Fluoro-2-hydrazinylpyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the fluorine atom and the reactive hydrazinyl group, make it an essential precursor for synthesizing a range of bioactive molecules, including kinase inhibitors and other therapeutic agents. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, designed for researchers and process chemists. We will dissect two principal methodologies: Nucleophilic Aromatic Substitution (SNAr) and a two-step Diazotization-Reduction sequence. The discussion emphasizes the rationale behind starting material selection, mechanistic principles, and process optimization, providing field-proven insights to guide laboratory and scale-up efforts.

Strategic Overview: Accessing the this compound Core

The synthesis of substituted hydrazinylpyridines is a well-established field, yet the introduction of a fluorine atom presents specific challenges and opportunities.[1] The electron-withdrawing nature of fluorine activates the pyridine ring towards nucleophilic attack, a property that is central to the most direct synthetic approach. The choice of strategy is typically governed by the availability and cost of starting materials, desired purity, scalability, and safety considerations. This guide will focus on the two most industrially relevant and chemically robust strategies.

Caption: High-level overview of the two primary synthetic routes.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and frequently employed method for synthesizing hydrazinylpyridines. The strategy relies on the displacement of a suitable leaving group (typically a halide) from an electron-deficient pyridine ring by hydrazine.[2]

Mechanistic Principle and Regioselectivity

The pyridine nitrogen atom, together with the fluorine at the 4-position, strongly withdraws electron density from the ring, making the 2- and 6-positions highly electrophilic and susceptible to nucleophilic attack. Hydrazine hydrate, a potent nucleophile, readily attacks these positions.

When starting with 2-chloro-4-fluoropyridine or 2,4-difluoropyridine, the attack occurs preferentially at the 2-position. This regioselectivity is governed by two factors:

-

Leaving Group Ability: Chloride is a better leaving group than fluoride. In 2-chloro-4-fluoropyridine, this intrinsically favors displacement at the 2-position.

-

Intermediate Stabilization: The negative charge in the Meisenheimer-type intermediate is better stabilized when the attack occurs at the C2 position, which is ortho and para to the ring nitrogen's electron-withdrawing influence.

Caption: Generalized SNAr workflow for synthesis.

Starting Material Selection

| Starting Material | Commercial Availability | Key Considerations |

| 2-Chloro-4-fluoropyridine | Readily available | Often the most cost-effective and practical choice. The chloro group is an excellent leaving group for this transformation. |

| 2,4-Difluoropyridine | Available | Can also be used, but may be more expensive. Fluoride is a poorer leaving group than chloride, potentially requiring harsher conditions. |

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous hydrazinylpyridines.[3][4]

Objective: To synthesize this compound from 2-chloro-4-fluoropyridine.

Materials:

-

2-Chloro-4-fluoropyridine (1.0 equiv)

-

Hydrazine hydrate (80% in water, 3.0-5.0 equiv)[4]

-

Ethanol or N,N-dimethylpropanolamine[4]

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-fluoropyridine (1.0 equiv) in ethanol (5-10 mL per gram of starting material).

-

Addition of Nucleophile: Add hydrazine hydrate (3.0-5.0 equiv) dropwise to the solution at room temperature. An excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts.[5]

-

Heating: Heat the reaction mixture to reflux (approx. 80-85 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Partition the resulting residue between ethyl acetate and water. d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel if necessary. The product is typically a colorless to light yellow solid.[6]

Trustworthiness Note: The use of an inert atmosphere (e.g., nitrogen) is recommended to prevent the oxidation of hydrazine, especially during prolonged heating.[4]

Route 2: Diazotization and Reduction of 2-Amino-4-fluoropyridine

This classical two-step, one-pot approach is a valuable alternative, particularly if 2-amino-4-fluoropyridine is a more readily available or cost-effective starting material.[7]

Mechanistic Principle

The synthesis involves two distinct chemical transformations:

-

Diazotization: The primary aromatic amine (2-amino-4-fluoropyridine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt intermediate. Precise temperature control is critical to prevent the decomposition of the unstable diazonium salt.

-

Reduction: The diazonium salt is immediately reduced to the corresponding hydrazine. A variety of reducing agents can be used, with tin(II) chloride (SnCl₂) in concentrated HCl being a common and effective choice.[7]

Sources

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 4-Fluoro-2-Hydrazinylpyridine in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitrogen-rich heterocyclic scaffolds is a cornerstone of rational drug design. This technical guide delves into the multifaceted potential of 4-fluoro-2-hydrazinylpyridine, a versatile and highly valuable building block in medicinal chemistry. We will explore its synthesis, reactivity, and, most critically, its application in the construction of privileged structures, with a particular focus on the synthesis of pyrazolo[3,4-b]pyridine cores, a common motif in potent kinase inhibitors. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind its use, detailed experimental considerations, and a forward-looking perspective on its role in developing next-generation therapeutics.

Introduction: The Rationale for Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom to this scaffold is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity can alter the pKa of nearby basic centers, influence molecular conformation, and block sites of metabolism, often leading to improved oral bioavailability and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

The this compound motif, in particular, presents a compelling combination of features. The fluorine at the 4-position can enhance binding affinity and modulate electronic properties, while the hydrazinyl group at the 2-position serves as a reactive handle for the construction of fused heterocyclic systems, most notably pyrazoles.

Synthesis and Reactivity of this compound

The synthesis of this compound typically proceeds from a corresponding 2-chloro-4-fluoropyridine precursor. The nucleophilic aromatic substitution of the chlorine atom with hydrazine hydrate is a common and effective method.

General Synthetic Protocol:

A general procedure for the synthesis of 2-hydrazinylpyridine derivatives involves the reaction of a 2-chloropyridine with hydrazine hydrate.[4] For the specific synthesis of this compound, 2-chloro-4-fluoropyridine would be the starting material. The reaction is typically carried out in a suitable solvent such as ethanol or butan-1-ol at elevated temperatures.[4][5]

Step-by-step methodology:

-

To a solution of 2-chloro-4-fluoropyridine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by extraction and crystallization to yield this compound.

The primary reactivity of this compound in medicinal chemistry lies in the propensity of the hydrazinyl group to undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings. This cyclization is the key step in the formation of the pyrazolo[3,4-b]pyridine scaffold.

Core Application: Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in potent inhibitors of various protein kinases.[6] This is due to its structural resemblance to the purine core of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of kinases.[7] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug discovery.[7]

The general synthetic route to pyrazolo[3,4-b]pyridines from this compound involves a condensation reaction with a β-ketoester or a similar 1,3-dielectrophile.

Experimental Workflow: Synthesis of a Hypothetical Pyrazolo[3,4-b]pyridine Kinase Inhibitor Core

Caption: Synthetic workflow for a pyrazolo[3,4-b]pyridine kinase inhibitor.

Structure-Activity Relationship (SAR) and the Role of Fluorine

The fluorine atom at the 4-position of the resulting pyrazolo[3,4-b]pyridine core can significantly influence its biological activity. Based on general principles of medicinal chemistry and SAR studies of related pyridine derivatives, the following effects can be anticipated:[8]

-

Enhanced Binding Affinity: The electronegative fluorine can participate in favorable interactions within the kinase ATP-binding site, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the inhibitor's potency.

-

Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and cellular uptake.[3]

-

Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to metabolic cleavage. Placing a fluorine atom at a potential site of metabolism can block this pathway, leading to a longer half-life and improved pharmacokinetic profile.[1]

The hydrazinyl-derived pyrazole ring also offers multiple points for further chemical modification, allowing for the fine-tuning of the molecule's properties to optimize potency, selectivity, and ADME characteristics.

Pharmacokinetic and Toxicological Considerations

Pharmacokinetics: The incorporation of fluorine is a well-established strategy for improving the pharmacokinetic properties of drug candidates.[9] For instance, in the development of MK2 inhibitors, the introduction of a fluorine atom led to significantly improved oral exposure due to enhanced permeability and reduced clearance.[2] It is reasonable to extrapolate that derivatives of this compound could exhibit similar benefits. In vitro ADME assays are crucial for characterizing the pharmacokinetic profile of novel compounds.[3][10]

Toxicology: The toxicological profile of any new chemical entity is of paramount importance. The parent structures, hydrazine and pyridine, both have known toxicities. Hydrazines are known to be hepatotoxic and have shown carcinogenic potential in animal studies.[11][12][13][14] Pyridine also has a defined toxicological profile.[15] Therefore, any drug candidate derived from this compound would require rigorous toxicological assessment. However, it is important to note that the toxicological properties of the final, more complex drug molecule can be significantly different from its starting materials.

Potential Therapeutic Targets

Given that the pyrazolo[3,4-b]pyridine scaffold is a key feature of many kinase inhibitors, compounds derived from this compound are likely to be investigated as inhibitors of a wide range of kinases implicated in cancer and other diseases. Potential targets include, but are not limited to:

| Kinase Target Family | Examples of Diseases |

| Cyclin-Dependent Kinases (CDKs) | Various Cancers |

| Tyrosine Kinases (e.g., EGFR, ALK) | Lung Cancer, Neuroblastoma |

| Janus Kinases (JAKs) | Inflammatory Diseases, Myelofibrosis |

| Polo-like Kinase 1 (PLK1) | Various Cancers |

Conclusion and Future Perspectives

This compound represents a highly valuable and strategic building block for modern medicinal chemistry. Its utility is primarily centered on its efficient use in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a scaffold of significant interest for the development of kinase inhibitors. The presence of the fluorine atom offers a powerful tool for medicinal chemists to fine-tune the ADME and pharmacokinetic properties of lead compounds, potentially overcoming common challenges in drug development. While the toxicological profile of the parent hydrazine moiety necessitates careful evaluation of any resulting drug candidates, the potential benefits of this scaffold in generating novel and effective therapeutics, particularly in the realm of oncology, are substantial. Future research will likely see the expanded use of this compound and its analogs in the generation of diverse libraries of kinase inhibitors and other biologically active molecules.

References

- (No author provided). Detailed experimental procedure for the synthesis of 4-fluoropyridine. (No date).

- (No author provided). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (No date).

- (No author provided). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. (No date).

- (No author provided). Toxicological Profile for Hydrazines. NCBI Bookshelf. (1997).

- (No author provided). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (No date).

- (No author provided). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (No date).

- (No author provided). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (No date).

- (No author provided). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. (No date).

- (No author provided). ATSDR Hydrazines Tox Profile. (No date).

- (No author provided). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. (No date).

- (No author provided). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. (No date).

- (No author provided). Novel hydrazine derivatives having PLK1 inhibition activity and use thereof. Google Patents. (No date).

- (No author provided). HEALTH EFFECTS - Toxicological Profile for Hydrazines. NCBI Bookshelf. (No date).

- (No author provided). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. (No date).

- (No author provided). Bioisosteric Replacements. Cambridge MedChem Consulting. (2021).

- (No author provided). Patents. Gray Lab - Stanford University. (No date).

- (No author provided). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. (No date).

- (No author provided). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. (No date).

- (No author provided). Pyridine and pyrazine derivatives as protein kinase modulators. Patent GE-P20146101-B. (No date).

- (No author provided). In Vitro ADME Assays and Services. Charles River Laboratories. (No date).

- (No author provided). Provisional Peer-Reviewed Toxicity Values for Hydrazine (CASRN 302-01-2). (2009).

- (No author provided). HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf. (No date).

- (No author provided). 2-Hydrazinopyridine synthesis. ChemicalBook. (No date).

- (No author provided). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. PubMed. (No date).

- (No author provided). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents. (No date).

Sources

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]